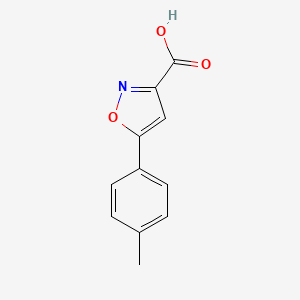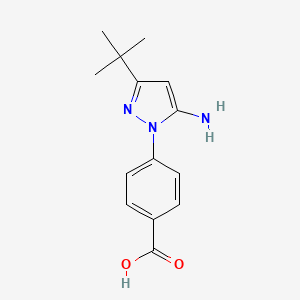
4-甲基-6-(三氟甲基)嘧啶-2-胺
描述
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒应用
嘧啶及其衍生物,包括4-甲基-6-(三氟甲基)嘧啶-2-胺,已被证明具有抗病毒特性 。这使得它们在开发新的抗病毒药物方面具有潜在的用途。
抗癌应用
该化合物与抗癌活性有关 。 例如,它可用于合成索拉非尼等药物,索拉非尼已被 FDA 批准用于治疗晚期肝细胞癌(原发性肝癌) 。
抗氧化应用
嘧啶衍生物也表现出抗氧化活性 。这表明它们可用于开发对抗氧化应激的药物,而氧化应激与多种疾病有关。
抗菌应用
嘧啶衍生物的抗菌活性 表明其在开发新型抗菌剂方面具有潜在用途。
农用化学品应用
三氟甲基吡啶可由 4-甲基-6-(三氟甲基)嘧啶-2-胺合成,用于保护作物免受害虫侵害 。 超过 20 种新的含三氟甲基吡啶的农用化学品已获得 ISO 通用名称 。
医药和兽医应用
几种三氟甲基吡啶衍生物应用于医药和兽医行业 。 含有三氟甲基吡啶部分的 5 种医药产品和 2 种兽医产品已获得上市许可 。
研究应用
氟原子的独特物理化学性质以及吡啶部分的特性使得三氟甲基吡啶在研究中具有价值 。它们用于开发用于各种应用的新型有机化合物。
含氟有机化学品的开发
含氟有机化学品的开发是一个越来越重要的研究课题 。 在过去二十年中推出的杀虫剂中,超过 50% 是含氟的 。 目前市场上约 40% 的含氟杀虫剂含有三氟甲基基团 。
安全和危害
作用机制
Target of Action
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine primarily targets mitochondrial complex I, a crucial component of the electron transport chain in mitochondria. This complex plays a vital role in cellular respiration and energy production by facilitating the transfer of electrons from NADH to ubiquinone, ultimately contributing to ATP synthesis .
Biochemical Pathways
By inhibiting mitochondrial complex I, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine affects several biochemical pathways:
- Reactive Oxygen Species (ROS) Production : Inhibition of complex I can lead to increased ROS production, causing oxidative stress and potential damage to cellular components .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine include:
- Oxidative Stress : Increased ROS levels can damage DNA, proteins, and lipids, contributing to cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Other Compounds : Interactions with other chemicals or drugs can alter the compound’s effectiveness and safety profile .
This comprehensive overview highlights the intricate mechanisms through which 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects, providing insights into its potential applications and considerations for its use.
生化分析
Biochemical Properties
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine can enhance the compound’s binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.
Cellular Effects
The effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness and safety . In vitro and in vivo studies have shown that 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine can maintain its activity for extended periods under specific conditions. Prolonged exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing storage and handling protocols.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Additionally, its distribution within different tissues can influence its therapeutic efficacy and safety profile. Studying these transport and distribution mechanisms can provide insights into optimizing drug delivery and targeting strategies.
Subcellular Localization
The subcellular localization of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine plays a significant role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine can aid in designing more effective therapeutic interventions.
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTCLEOUAMWZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344965 | |
| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-63-4 | |
| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















